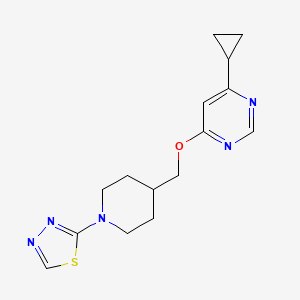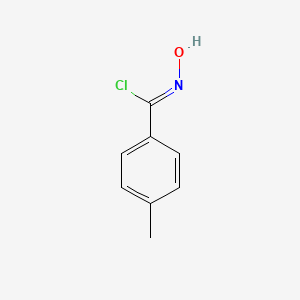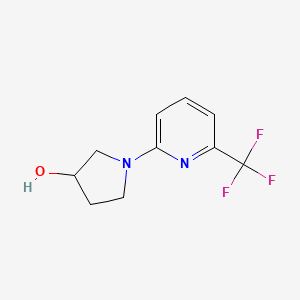
1-(6-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a compound that features a pyrrolidine ring and a trifluoromethyl-substituted pyridine ring
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing biologically active molecules, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study its interactions with biological targets, aiding in the understanding of its pharmacological properties.
Vorbereitungsmethoden
The synthesis of 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl-pyridine moiety. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific reaction conditions.
Coupling with Pyridine: The final step involves coupling the pyrrolidine ring with the pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Analyse Chemischer Reaktionen
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride.
Wirkmechanismus
The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-[6-(Trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol can be compared with similar compounds such as:
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring but differ in their substituents, affecting their biological activity and chemical properties.
Trifluoromethyl-Substituted Pyridines: These compounds have the trifluoromethyl group on the pyridine ring but lack the pyrrolidine moiety, resulting in different pharmacological profiles.
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-3-9(14-8)15-5-4-7(16)6-15/h1-3,7,16H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKFZEMBYWPLON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2391911.png)
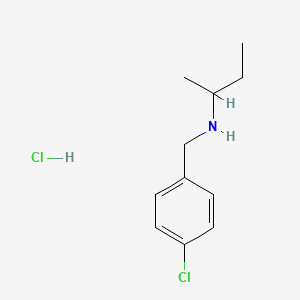
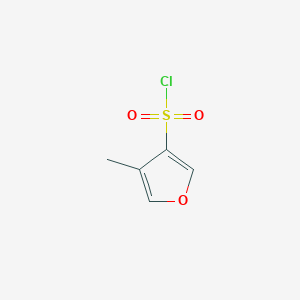
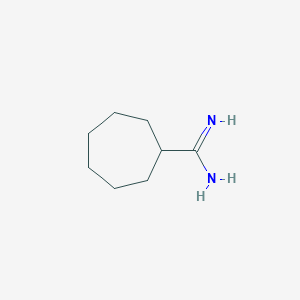
![N-[(2E)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2391917.png)
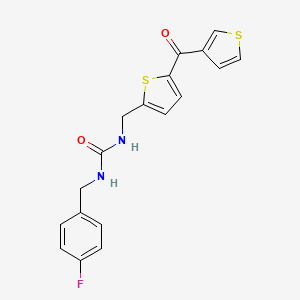
![4-[[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]methyl]benzonitrile](/img/structure/B2391922.png)
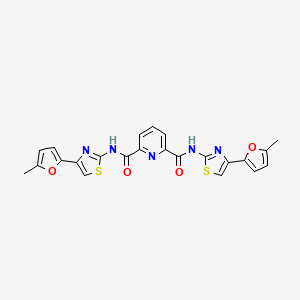
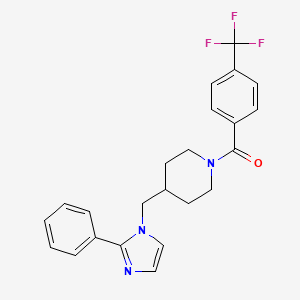
![N-(2-ethoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2391928.png)
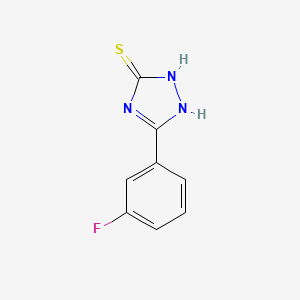
![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2391930.png)
